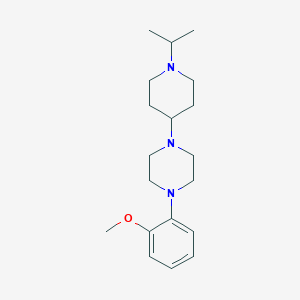
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperidine and piperazine moiety. These structures are often found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the formation of the piperidine and piperazine rings followed by their functionalization and coupling. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ugi reaction: A multicomponent reaction that can be used to form piperazine derivatives.
Ring opening of aziridines: This involves the action of N-nucleophiles on aziridines to form piperazine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow chemistry techniques and the use of robust catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals.
Piperazine: A six-membered ring containing two nitrogen atoms, also widely used in drug design.
Uniqueness
What sets 1-(1-ISOPROPYL-4-PIPERIDYL)-4-(2-METHOXYPHENYL)PIPERAZINE apart is its combination of both piperidine and piperazine moieties, which can confer unique pharmacological properties. This dual structure allows for more versatile interactions with biological targets, potentially leading to more effective therapeutic agents.
Eigenschaften
Molekularformel |
C19H31N3O |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3/h4-7,16-17H,8-15H2,1-3H3 |
InChI-Schlüssel |
MYNSDSVKRCTOAI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Kanonische SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247598.png)
![N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B247599.png)
![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)
![2-(4-CHLOROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247622.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247632.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
